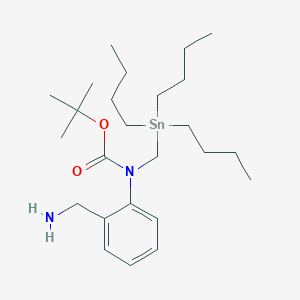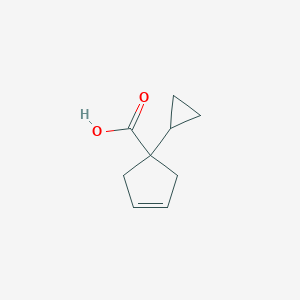![molecular formula C11H16KNO2 B13506244 Potassium 4-aminotricyclo[4.3.1.0,3,8]decane-4-carboxylate](/img/structure/B13506244.png)
Potassium 4-aminotricyclo[4.3.1.0,3,8]decane-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 4-aminotricyclo[4310,3,8]decane-4-carboxylate is a complex organic compound with the molecular formula C11H18KNO2 This compound is characterized by its unique tricyclic structure, which includes a carboxylate group and an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 4-aminotricyclo[4.3.1.0,3,8]decane-4-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common route involves the cyclization of a suitable precursor, followed by the introduction of the amino and carboxylate groups. The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct formation of the tricyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired compound efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium 4-aminotricyclo[4.3.1.0,3,8]decane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols.
Applications De Recherche Scientifique
Potassium 4-aminotricyclo[4.3.1.0,3,8]decane-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Potassium 4-aminotricyclo[4.3.1.0,3,8]decane-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylate group can participate in ionic interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium 4-aminotricyclo[4.3.1.0,3,8]decane-4-carboxylate: Similar in structure but may have different substituents.
This compound: Another tricyclic compound with variations in functional groups.
Uniqueness
Potassium 4-aminotricyclo[4310,3,8]decane-4-carboxylate is unique due to its specific tricyclic structure and the presence of both amino and carboxylate groups
Propriétés
Formule moléculaire |
C11H16KNO2 |
|---|---|
Poids moléculaire |
233.35 g/mol |
Nom IUPAC |
potassium;4-aminotricyclo[4.3.1.03,8]decane-4-carboxylate |
InChI |
InChI=1S/C11H17NO2.K/c12-11(10(13)14)5-7-1-6-2-8(3-7)9(11)4-6;/h6-9H,1-5,12H2,(H,13,14);/q;+1/p-1 |
Clé InChI |
ABVXKLRTICSCBH-UHFFFAOYSA-M |
SMILES canonique |
C1C2CC3CC1CC(C3C2)(C(=O)[O-])N.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(Benzyloxy)carbonyl]amino}-3-(4-tert-butylphenyl)propanoic acid](/img/structure/B13506170.png)
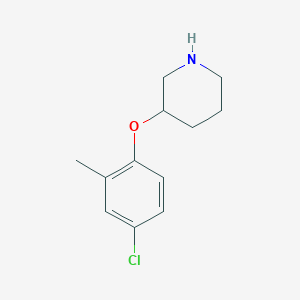
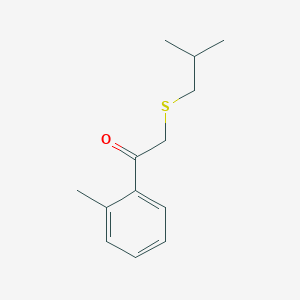
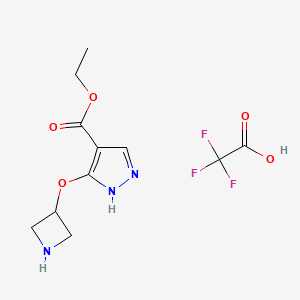
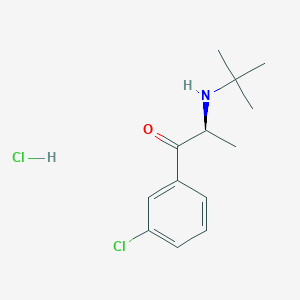
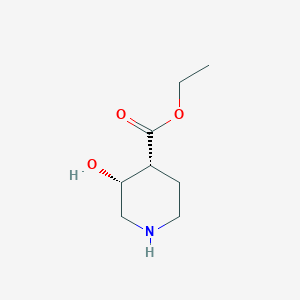

![N-methyl-N-[(2-propen-1-yloxy)carbonyl]-beta-alanine](/img/structure/B13506204.png)

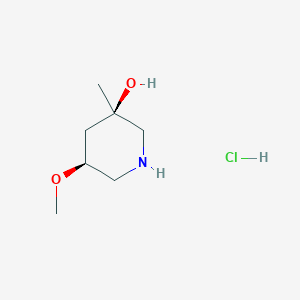
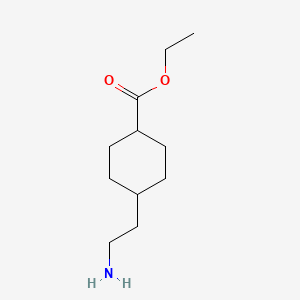
![(2S)-2-amino-3-[(propylsulfamoyl)amino]propanoicacidhydrochloride](/img/structure/B13506231.png)
